molecular formula C7H16N2O B3253567 O-(2-Piperidin-1-yl-ethyl)-hydroxylamine CAS No. 22460-65-7

O-(2-Piperidin-1-yl-ethyl)-hydroxylamine

Cat. No. B3253567
CAS RN: 22460-65-7
M. Wt: 144.21 g/mol
InChI Key: YOUVHXQKCSEVSP-UHFFFAOYSA-N
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Description

“O-(2-Piperidin-1-yl-ethyl)-hydroxylamine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A method for the difunctionalization of a double bond with the simultaneous formation of an N-heterocycle and the introduction of an O-substituent has been developed .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The reaction proceeds through the outer-sphere dissociative mechanism, which is known for this type of hydrogenation . The reactant undergoes a series of successive protonations. The product configuration is determined by the stereoselective enamine protonation .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.

properties

IUPAC Name

O-(2-piperidin-1-ylethyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-10-7-6-9-4-2-1-3-5-9/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUVHXQKCSEVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553805
Record name O-[2-(Piperidin-1-yl)ethyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22460-65-7
Record name O-[2-(Piperidin-1-yl)ethyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(2-Piperidin-1-yl-ethyl)-hydroxylamine
Reactant of Route 2
O-(2-Piperidin-1-yl-ethyl)-hydroxylamine
Reactant of Route 3
O-(2-Piperidin-1-yl-ethyl)-hydroxylamine
Reactant of Route 4
O-(2-Piperidin-1-yl-ethyl)-hydroxylamine
Reactant of Route 5
O-(2-Piperidin-1-yl-ethyl)-hydroxylamine
Reactant of Route 6
O-(2-Piperidin-1-yl-ethyl)-hydroxylamine

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